[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is evaluated for its activity against various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol: This compound shares the dimethylaminoethyl group but has a tetrazole ring instead of a pyrazole ring.
1-methyl-5-amino-pyrazole: Similar pyrazole structure but with an amino group at the 5-position.
Uniqueness
The uniqueness of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups and its ability to form stable coordination complexes with metal ions.
Properties
Molecular Formula |
C10H20N4 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H20N4/c1-4-14-10(5-6-12-14)9-11-7-8-13(2)3/h5-6,11H,4,7-9H2,1-3H3 |
InChI Key |
JAWLZIZXZMBUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCN(C)C |
Origin of Product |
United States |
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